molecular formula C25H26N4O4S2 B12160928 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12160928
M. Wt: 510.6 g/mol
InChI Key: JLFGXAFDRIRYRQ-HKWRFOASSA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives.
  • The structure consists of several functional groups, including an amino group, a thiazolidinone ring, and a phenyl group.
  • Its complex structure suggests potential biological activity, making it interesting for research.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound might not be readily available, we can infer that it involves multiple steps due to its intricate structure.

      Reaction Conditions: These would depend on the specific reactions involved, but likely include condensation, cyclization, and functional group transformations.

      Industrial Production: Unfortunately, industrial-scale production methods are not widely documented. Research labs may synthesize it for study.

  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, it could undergo various reactions

      Common Reagents: These would vary based on the specific reaction.

      Major Products: Predicting products requires detailed mechanistic studies, but hydrolysis, cyclization, and rearrangements are possibilities.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate. Could it be an enzyme inhibitor, antimicrobial, or anticancer agent?

      Chemistry: Explore its reactivity, stereochemistry, and novel synthetic methodologies.

      Biology: Study its effects on cellular processes, receptors, or signaling pathways.

      Industry: Assess its use in materials science, such as polymers or catalysts.

  • Mechanism of Action

    • This compound likely interacts with specific molecular targets. Further research is needed to identify these targets.
    • It could modulate enzymatic activity, gene expression, or protein-protein interactions.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have a direct list, consider comparing it to other pyrido[1,2-a]pyrimidin-4-ones.

      Uniqueness: Highlight its distinctive features—perhaps the thiazolidinone ring or the phenyl group.

    Remember, this compound’s complexity invites curiosity and further investigation

    Properties

    Molecular Formula

    C25H26N4O4S2

    Molecular Weight

    510.6 g/mol

    IUPAC Name

    (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C25H26N4O4S2/c1-16-7-6-11-28-22(16)27-21(26-10-13-33-14-12-30)19(23(28)31)15-20-24(32)29(25(34)35-20)17(2)18-8-4-3-5-9-18/h3-9,11,15,17,26,30H,10,12-14H2,1-2H3/b20-15-

    InChI Key

    JLFGXAFDRIRYRQ-HKWRFOASSA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO

    Origin of Product

    United States

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